2-Amino-1,3-Thiazol-4-carbohydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

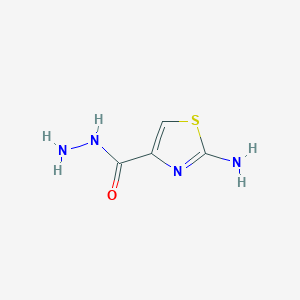

2-Amino-1,3-thiazole-4-carbohydrazide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Wissenschaftliche Forschungsanwendungen

2-Amino-1,3-thiazole-4-carbohydrazide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

Target of Action

Thiazoles, the class of compounds to which 2-amino-1,3-thiazole-4-carbohydrazide belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

It’s known that thiazole derivatives can act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . They can also inhibit the in vivo growth of certain bacteria and act as schistosomicidal and anthelmintic drugs .

Biochemical Pathways

It’s known that some derivatives of 1,3,4-thiadiazole-2-amine, a similar compound, have been reported to inhibit inosine monophosphate dehydrogenase (impdh), an enzyme involved in the de novo synthesis of guanosine nucleotides, which is crucial for the proliferation of cancer cells and the replication of certain viruses .

Pharmacokinetics

It’s known that thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of 2-Amino-1,3-thiazole-4-carbohydrazide.

Result of Action

It’s known that some derivatives of 1,3,4-thiadiazole-2-amine have been reported to inhibit the extracellular signal-regulated kinase pathway and induce cell cycle arrest in human non-small lung carcinoma cells .

Action Environment

The solubility of thiazoles in various solvents suggests that the compound’s action could potentially be influenced by the chemical environment .

Biochemische Analyse

Biochemical Properties

2-Amino-1,3-thiazole-4-carbohydrazide, like other 2-aminothiazoles, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, contributing to its diverse biological activities .

Cellular Effects

The cellular effects of 2-Amino-1,3-thiazole-4-carbohydrazide are largely dependent on the specific biochemical reactions it participates in. For example, it has been reported to have effects on purine and pyrimidine ribonucleotide pools of L1210 ascites cells in vivo .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-1,3-thiazole-4-carbohydrazide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to show high binding affinity with the target enzyme UDP-N-acetylmuramate/l-alanine ligase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-thiazole-4-carbohydrazide typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for 2-Amino-1,3-thiazole-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1,3-thiazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Amino-1,3-thiazole-4-carbohydrazide include:

- 2-Amino-1,3-thiazole-4-carboxamide

- 2-Amino-1,3-thiazole-4-carboxylic acid

- 2-Amino-1,3-thiazole-4-carboxaldehyde

Uniqueness

What sets 2-Amino-1,3-thiazole-4-carbohydrazide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

2-Amino-1,3-thiazole-4-carbohydrazide is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery and development.

Overview of Biological Activity

2-Amino-1,3-thiazole-4-carbohydrazide exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : It interacts with several enzymes, potentially modulating their activity.

The biological effects of 2-Amino-1,3-thiazole-4-carbohydrazide can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a ligand for various enzymes, including those involved in nucleotide synthesis and cellular signaling pathways. For example, it has been reported to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for guanosine nucleotide synthesis, which is vital for cancer cell proliferation and viral replication.

- Cell Cycle Modulation : Studies indicate that derivatives of this compound can induce cell cycle arrest in cancer cells. Specifically, it has been shown to affect the extracellular signal-regulated kinase (ERK) pathway and influence cell cycle phases in non-small cell lung carcinoma cells.

- Biochemical Pathways : The compound's solubility in various solvents suggests that its action may vary depending on the chemical environment. Its interactions with purine and pyrimidine ribonucleotide pools have been observed in L1210 ascites cells.

Antimicrobial Activity

A study highlighted that 2-Amino-1,3-thiazole-4-carbohydrazide exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that 2-Amino-1,3-thiazole-4-carbohydrazide significantly reduces cell viability in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HCT-116 (Colon Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings indicate its potential as an anticancer agent by targeting specific cellular pathways .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of 2-Amino-1,3-thiazole-4-carbohydrazide on LoVo tumor cells. The compound was found to significantly reduce cell viability below 50% at concentrations of 200 µM after 24 hours of treatment. Additionally, it caused an increase in the G0/G1 phase population while reducing the S phase population, indicating its role in cell cycle arrest .

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit key protein kinases such as EGFR and CDK2, which are critical in cancer progression. The study demonstrated that these interactions could lead to reduced tumor growth in xenograft models .

Eigenschaften

IUPAC Name |

2-amino-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVLFJLFNMWTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.